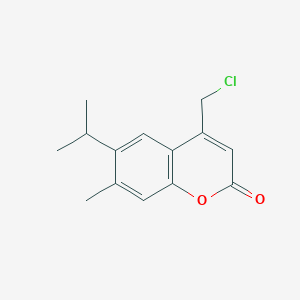

4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

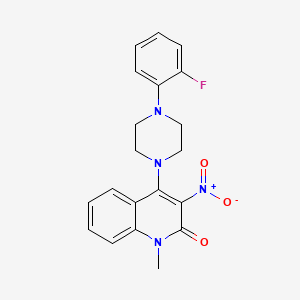

“4-Chloromethyl-6-isopropyl-7-methyl-chromen-2-one” is a chemical compound with the molecular formula C14H15ClO2 . It has a molecular weight of 250.72 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClO2/c1-8(2)11-6-12-10(7-15)5-14(16)17-13(12)4-9(11)3/h4-6,8H,7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 132-134° C, and the predicted boiling point is 377.8° C at 760 mmHg . The predicted density is 1.2 g/cm3 .Applications De Recherche Scientifique

Streamlined Synthesis of Functionalized Chromenes

A study presented a modified Morita-Baylis―Hillman reaction involving methyl 4-chloro-2-butynoate and salicylic aldehydes, demonstrating an efficient pathway to synthesize a variety of substituted chromenes and quinolines. This process highlights the reactivity and potential of chlorinated precursors for creating complex molecular structures (Bello et al., 2010).

Luminescent Chroman-BF2 Complexes

Research into the synthesis and characterization of luminescent chroman-BF2 complexes revealed the development of highly stable, fluorescent compounds. These findings contribute to the growing field of fluorescent materials with potential applications in sensing and imaging technologies (Singh et al., 2013).

Green Chemistry Approaches

A study highlighted the use of ZnO nanoparticles as a catalyst for the synthesis of 4H-chromene in water, utilizing a greener "NOSE" approach. This research underscores the importance of environmentally friendly methods in chemical synthesis, emphasizing the role of nanocatalysts in promoting sustainable reactions (Ghosh & Das, 2013).

Synthesis of Vitamin K Analogues

The methylation of specific chromen derivatives to produce vitamin K analogues demonstrates the synthetic utility of chromen compounds in the preparation of biologically relevant molecules. This approach provides insights into the structural modifications necessary for the synthesis of compounds with potential health benefits (Maruyama et al., 1979).

DNA Interaction Studies

Research involving ruthenium(II) complexes and their interaction with CT-DNA highlighted the potential of chromen derivatives in studying and influencing DNA structures. Such studies are crucial for developing new therapeutic agents and understanding the molecular basis of drug-DNA interactions (Kumar et al., 2010).

Propriétés

IUPAC Name |

4-(chloromethyl)-7-methyl-6-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO2/c1-8(2)11-6-12-10(7-15)5-14(16)17-13(12)4-9(11)3/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFFLHSKRLXYHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2991859.png)

![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}({1-[5-(4-chlorophenyl)furan-2-yl]ethylidene})amine](/img/structure/B2991862.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)

![2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2991866.png)

![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)

![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2991876.png)